Sulfadoxine

描述

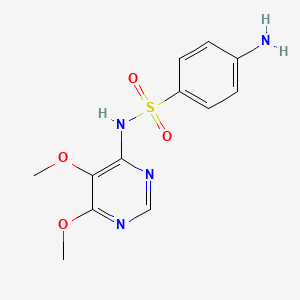

Sulfadoxine (C₁₂H₁₄N₄O₄S; molecular weight 310.33) is a long-acting sulfonamide antimalarial drug that inhibits Plasmodium falciparum dihydropteroate synthase (DHPS), a key enzyme in the folate biosynthesis pathway . It is typically administered in combination with pyrimethamine (a dihydrofolate reductase inhibitor) to treat uncomplicated malaria, leveraging synergistic effects to disrupt parasite DNA synthesis . This compound is classified as a bacteriostatic agent and a synthetic analog of para-aminobenzoic acid (PABA), competitively inhibiting DHPS by mimicking PABA . Its pharmacokinetic profile includes a prolonged elimination half-life (6–9 days in humans), enabling intermittent dosing . However, widespread resistance due to DHPS mutations (e.g., A437G, K540E) has reduced its efficacy in many regions .

准备方法

合成路线: 磺胺多辛可以通过多种途径合成。一种常用的方法是将4-氨基苯磺酰氯与5,6-二甲氧基嘧啶在碱的存在下缩合。反应产物为磺胺多辛。反应可以表示如下:

4-氨基苯磺酰氯+5,6-二甲氧基嘧啶→磺胺多辛

工业生产: 磺胺多辛的工业生产通常涉及使用优化条件进行大规模合成。 具体的工业方法是专有的,可能因制造商而异。

化学反应分析

反应类型: 磺胺多辛会发生各种化学反应,包括氧化、还原和取代反应。这些反应中常用的试剂和条件包括强酸、碱和氧化剂。

主要产物: 磺胺多辛反应形成的主要产物包括具有修饰官能团的衍生物。这些修饰会影响该化合物的药理特性。

科学研究应用

Treatment of Malaria

Sulfadoxine is predominantly used in combination with pyrimethamine to treat infections caused by Plasmodium falciparum, particularly in cases where chloroquine resistance is suspected. The combination is effective due to this compound's inhibition of dihydropteroate synthase, an enzyme crucial for folic acid synthesis in the malaria parasite .

Efficacy Studies:

- A study involving 2869 treatments among Kenyan children under five years old highlighted that only 23.5% received the recommended dose, impacting treatment efficacy .

- Research indicates that intermittent preventive treatment with this compound-pyrimethamine during pregnancy can reduce low birth weight and improve birth outcomes .

Treatment of Bacterial Infections

This compound can also be utilized for treating various bacterial infections, particularly in respiratory and urinary tract infections. Its mechanism involves competing with para-aminobenzoic acid (PABA) to inhibit bacterial folic acid synthesis .

Veterinary Applications

This compound is frequently employed in veterinary medicine to treat infections in livestock. Its effectiveness against various pathogens makes it a valuable tool for managing animal health, particularly in the context of preventing disease outbreaks in herds.

Adverse Reactions

A significant concern with this compound-pyrimethamine is its association with adverse reactions, such as Stevens-Johnson syndrome (SJS). A study documented four cases of SJS among participants in a mass drug administration campaign, highlighting the need for careful monitoring when administering this combination therapy .

| Case | Age (years) | Sex | Weight (kg) | Symptoms | Outcome |

|---|---|---|---|---|---|

| 1 | 12 | M | 27 | Pruritus, vesiculopapular lesions, fever | Discharged in good condition |

| 2 | 15 | F | 43 | Generalized cutaneous lesions, breathing difficulties | Discharged in good condition |

| 3 | 34 | F | 65 | Pruritus, hives, corneal ulcers | Clinically stable at discharge |

| 4 | 50 | F | 68 | Vesicles on lips, dysphagia | Improvement noted post-treatment |

Resistance Studies

Research has shown that resistance to this compound-pyrimethamine is becoming increasingly prevalent, especially in sub-Saharan Africa. Molecular markers associated with resistance have been identified, necessitating ongoing surveillance to ensure effective treatment regimens .

作用机制

磺胺多辛靶向疟原虫二氢叶酸合成酶和二氢叶酸还原酶。通过竞争性抑制这些酶,它破坏了四氢叶酸的合成,而四氢叶酸是疟原虫核苷酸生物合成所必需的前体。

相似化合物的比较

Sulfadoxine belongs to the sulfonamide class, which includes sulfamethoxazole, sulfadiazine, sulfathiazole, and dapsone. Below is a detailed comparison:

Table 1: Structural, Pharmacokinetic, and Pharmacodynamic Comparison

Ki values (enzymatic inhibition constants) are derived from *Plasmodium falciparum DHPS assays .

Key Findings

Pharmacokinetics :

- This compound has the longest half-life (6–9 days) among sulfonamides, enabling weekly dosing . In contrast, sulfamethoxazole requires twice-daily administration .

- Pregnancy increases this compound clearance by 3-fold, while pyrimethamine clearance decreases by 17.5% .

Resistance Profiles :

- This compound resistance correlates strongly with DHPS mutations (e.g., A437G), which reduce binding affinity . Resistance patterns differ geographically; parasites in East Africa carry K540E mutations, whereas West African strains exhibit A581G variants .

- Sulfamethoxazole and sulfadiazine are less prone to resistance in malaria but are ineffective against P. falciparum due to intrinsic parasite adaptations .

Analytical Differentiation :

- Thin-layer chromatography (TLC) fails to distinguish this compound from sulfamethoxazole (Rf similarity) but can detect pyrimethamine absence in counterfeit drugs . HPLC resolves these compounds via distinct retention times (8.24 min for this compound vs. 9.07 min for sulfamethoxazole) .

Efficacy and Toxicity :

- In a Malawian study, this compound/pyrimethamine therapeutic failure occurred despite similar AUC₀–∞ values (888–932 μg·day/ml) in cured vs. recurrent cases, suggesting resistance rather than pharmacokinetic factors drove outcomes .

- This compound conjugates with metronidazole (compound 13) exhibit potent antiparasitic activity (IC₅₀ < 0.152 µM) but lower cytotoxicity than dapsone hybrids .

Cross-Resistance :

- DHPS mutations confer cross-resistance to sulfones (e.g., dapsone) and sulfonamides (e.g., sulfathiazole), with Ki values for this compound correlating strongly with sulfathiazole (r = 0.99) and dapsone (r = 0.96) .

生物活性

Sulfadoxine is a sulfonamide antibiotic primarily used in combination with pyrimethamine to treat malaria, particularly infections caused by Plasmodium falciparum. This article explores the biological activity of this compound, focusing on its mechanisms of action, resistance patterns, clinical efficacy, and emerging research findings.

This compound acts by inhibiting the enzyme dihydropteroate synthase (DHPS), which is crucial in the folate synthesis pathway of protozoan parasites. By blocking this enzyme, this compound prevents the conversion of para-aminobenzoic acid (PABA) into dihydropteroic acid, effectively disrupting folate production necessary for DNA synthesis and cell division in parasites .

Resistance Mechanisms

Resistance to this compound is a significant concern in malaria treatment. Studies have identified specific mutations in the dhps gene of Plasmodium species that confer resistance. For instance, mutations such as A437G and K540E in P. falciparum have been linked to increased inhibitory concentrations (IC50) against this compound . In P. vivax, the V585 mutation has been associated with intrinsic resistance to this compound, indicating a need for alternative therapeutic strategies .

Table 1: Key Mutations Associated with this compound Resistance

| Mutation | Effect on Resistance | Species |

|---|---|---|

| A437G | Increased IC50 | P. falciparum |

| K540E | Increased IC50 | P. falciparum |

| V585 | Intrinsic resistance | P. vivax |

Clinical Efficacy

This compound-pyrimethamine (SP) has been widely used for intermittent preventive treatment (IPT) in malaria-endemic regions, especially among pregnant women and infants. Research indicates that IPT with SP can significantly reduce malaria morbidity and improve birth outcomes. For example, a cluster-randomized controlled trial demonstrated that SP-IPTi reduced clinical malaria incidence by 59% and severe anemia by 50% among infants .

Case Study: IPT with this compound-Pyrimethamine

In a recent study involving 654 pregnant women, those receiving monthly IPT with SP exhibited improved birth weight outcomes compared to those receiving alternative treatments. The incidence of malaria episodes was notably lower in the SP group, highlighting its effectiveness despite emerging resistance issues .

Emerging Research Findings

Recent investigations have also explored this compound's effects beyond malaria treatment. For instance, this compound has been shown to induce gametocytogenesis in Plasmodium berghei, potentially raising concerns about transmission dynamics . Furthermore, organometallic conjugates of this compound have demonstrated moderate activity against Mycobacterium tuberculosis, suggesting potential applications beyond antimalarial therapy .

常见问题

Q. How should researchers design experiments to evaluate sulfadoxine's efficacy against drug-resistant Plasmodium falciparum strains?

Basic Research Focus

- Methodological Answer : Begin with in vitro susceptibility assays using standardized protocols (e.g., WHO microtest) to determine IC50 values. Include controls for pyrimethamine-resistant strains due to this compound's synergy with antifolates . For in vivo studies, use murine malaria models with genetically modified parasites to mimic resistance mechanisms. Ensure dose-response curves account for pharmacokinetic variability, and validate results with HPLC or LC-MS/MS for metabolite quantification .

- Key Considerations : Align experimental parameters (e.g., parasite incubation time, drug exposure duration) with clinical pharmacokinetics to ensure translational relevance.

Q. What strategies resolve contradictions in this compound pharmacokinetic data across preclinical and clinical studies?

Advanced Research Focus

- Methodological Answer : Conduct meta-analyses to identify covariates (e.g., patient age, renal function, co-administered drugs) influencing bioavailability. Use physiologically based pharmacokinetic (PBPK) modeling to extrapolate animal data to humans, adjusting for species-specific metabolic pathways . Cross-validate findings via population pharmacokinetics (PopPK) in diverse cohorts, stratifying by genetic polymorphisms in CYP2C9 or NAT2 enzymes.

- Case Example : A 2024 study detected this compound at 124 µg/kg in porcine muscle via LC-MS/MS but missed oxytetracycline at 7 µg/kg due to sensitivity limits, highlighting the need for method-specific validation .

Q. How can researchers systematically identify gaps in this compound literature to formulate novel hypotheses?

Basic Research Focus

- Methodological Answer : Perform a PRISMA-guided systematic review, prioritizing in vivo efficacy, resistance markers (e.g., dhps mutations), and combination therapy outcomes. Use tools like PICO (Population: Malaria patients; Intervention: this compound-pyrimethamine; Comparison: Artemisinin-based therapies; Outcome: Treatment failure rates) to structure queries .

- Data Synthesis : Create evidence tables comparing IC50 values, resistance allele frequencies, and clinical failure rates by region. Critical gaps may include this compound's off-target effects on gut microbiota or synergies with non-antifolate adjuvants.

Q. What analytical validation criteria ensure reliable detection of this compound in complex biological matrices?

Advanced Research Focus

- Methodological Answer : For LC-MS/MS workflows, validate:

- Selectivity : No interference at this compound’s retention time (e.g., 3.2 min in C18 columns).

- Linearity : R<sup>2</sup> > 0.99 over 1–500 µg/L range.

- Accuracy/Precision : ±15% deviation for QC samples.

- Ion Ratio Stability : Qualifier-to-target ion ratios within ±30% of reference standards .

- Case Application : A 2024 study confirmed this compound in porcine muscle using two qualifier ions (m/z 311 → 156 and 245) with a 10% ion ratio deviation, meeting EU Commission criteria .

Q. How should researchers integrate omics data to investigate this compound resistance mechanisms?

Advanced Research Focus

- Methodological Answer : Combine transcriptomics (RNA-seq of P. falciparum post-treatment) and proteomics (mass spectrometry of parasite lysates) to identify overexpression of DHPS or efflux pumps. Validate via CRISPR-Cas9 knockouts and in vitro susceptibility testing. Use genome-wide association studies (GWAS) to correlate dhps K540E mutations with clinical failure rates in East Africa .

- Data Integration Tools : Leverage platforms like STRING for protein interaction networks or MetaboAnalyst for metabolic pathway analysis.

Q. What ethical and methodological standards apply to human trials evaluating this compound-based therapies?

Basic Research Focus

- Methodological Answer : Adhere to CONSORT guidelines for randomized controlled trials (RCTs). Include:

- Informed Consent : Disclose risks of hypersensitivity reactions (e.g., Stevens-Johnson syndrome) and monitoring protocols.

- Participant Stratification : By age, pregnancy status, and HIV co-infection to assess safety heterogeneity.

- Endpoint Definitions : PCR-corrected cure rates at day 28, with intent-to-treat analysis .

Q. How can conflicting in vitro and in vivo data on this compound’s immunomodulatory effects be reconciled?

Advanced Research Focus

- Methodological Answer : Use ex vivo models (e.g., human peripheral blood mononuclear cells) to simulate immune responses under physiologically relevant drug concentrations. Pair with cytokine profiling (e.g., IL-6, TNF-α) and flow cytometry for T-cell activation markers. Compare results to clinical cohorts using multiplex assays in patient sera .

- Statistical Approach : Apply mixed-effects models to account for inter-individual variability and confounders like malnutrition or co-infections.

What frameworks guide the development of FINER (Feasible, Interesting, Novel, Ethical, Relevant) research questions on this compound?

Basic Research Focus

- Methodological Answer :

- Feasibility : Ensure access to resistant parasite strains or clinical isolates.

- Novelty : Explore understudied areas (e.g., this compound’s impact on placental malaria).

- Ethical : Avoid therapeutic trials in regions with >10% dhps mutation prevalence without alternative regimens.

- Relevance : Align with WHO Global Malaria Programme priorities .

Q. How should researchers address this compound’s environmental persistence in ecotoxicology studies?

Advanced Research Focus

- Methodological Answer : Deploy LC-MS/MS to quantify this compound in water, soil, and non-target organisms (e.g., Daphnia magna). Assess biodegradation pathways via microbial enrichment cultures and metagenomic sequencing. Model ecological risks using hazard quotients (HQ = measured environmental concentration/predicted no-effect concentration) .

Q. What statistical methods are optimal for analyzing this compound’s synergistic interactions with antimalarial adjuvants?

Advanced Research Focus

属性

IUPAC Name |

4-amino-N-(5,6-dimethoxypyrimidin-4-yl)benzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14N4O4S/c1-19-10-11(14-7-15-12(10)20-2)16-21(17,18)9-5-3-8(13)4-6-9/h3-7H,13H2,1-2H3,(H,14,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PJSFRIWCGOHTNF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(N=CN=C1OC)NS(=O)(=O)C2=CC=C(C=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14N4O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6023608 | |

| Record name | Sulfadoxine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6023608 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

310.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Sulfadoxine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015413 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

2.96e-01 g/L | |

| Record name | Sulfadoxine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015413 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

2447-57-6 | |

| Record name | Sulfadoxine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2447-57-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Sulfadoxine [USAN:USP:INN:BAN:JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002447576 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Sulfadoxine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01299 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | SULFADOXINE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=759319 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Sulfadoxine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6023608 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Sulfadoxine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.732 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | SULFADOXINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/88463U4SM5 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Sulfadoxine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015413 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

190-194 °C, 190 - 194 °C | |

| Record name | Sulfadoxine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01299 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Sulfadoxine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015413 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。